[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride
Overview
Description
It is an important intermediate in the biosynthesis of L-carnitine, a compound essential for the transport of fatty acids into mitochondria for energy production . This compound is widely used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Lys(Me)3-OH (chloride) can be synthesized through several methods. One common approach involves the methylation of lysine. The process typically includes the following steps:
Protection of the amino group: The amino group of lysine is protected using a suitable protecting group such as Fmoc (9-fluorenylmethyloxycarbonyl).
Methylation: The protected lysine undergoes methylation using methyl iodide or methyl sulfate in the presence of a base like sodium hydride or potassium carbonate.
Deprotection: The protecting group is removed to yield the trimethylated lysine.
Industrial Production Methods
In industrial settings, the production of H-Lys(Me)3-OH (chloride) involves large-scale methylation reactions under controlled conditions. The process is optimized for high yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
H-Lys(Me)3-OH (chloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted lysine derivatives .
Scientific Research Applications
H-Lys(Me)3-OH (chloride) has numerous applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a precursor in the synthesis of L-carnitine.
Biology: It plays a role in studying protein methylation and its effects on protein function and regulation.
Industry: It is utilized in the production of dietary supplements and pharmaceuticals.
Mechanism of Action
The mechanism of action of H-Lys(Me)3-OH (chloride) involves its role as a methyl donor in biochemical reactions. It participates in the methylation of proteins, affecting their function and regulation. The compound targets specific lysine residues on proteins, leading to changes in protein activity, stability, and interactions . This methylation process is crucial for various cellular processes, including gene expression, signal transduction, and protein degradation .
Comparison with Similar Compounds
H-Lys(Me)3-OH (chloride) is unique due to its specific trimethylation pattern. Similar compounds include:
Nε,Nε-Dimethyllysine: Lacks one methyl group compared to H-Lys(Me)3-OH (chloride).
Nε-Methyllysine: Contains only one methyl group.
These compounds differ in their methylation patterns, which affect their biochemical properties and applications. H-Lys(Me)3-OH (chloride) is particularly valuable for studying the effects of complete trimethylation on protein function and regulation .
Properties
IUPAC Name |
[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-11(2,3)7-5-4-6-8(10)9(12)13;/h8H,4-7,10H2,1-3H3;1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIJKCHCMFGMCM-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCC(C(=O)O)N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCCC[C@@H](C(=O)O)N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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